molecular formula C20H24F3N5O4S B4368263 N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4368263
M. Wt: 487.5 g/mol
InChI Key: FCBAHQZGVLLTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyrazole rings, a sulfonamide group, and trifluoroethoxy and methoxy substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the sulfonamide group and the ethyl and benzyl substituents. Common reagents used in these reactions include pyrazole derivatives, sulfonyl chlorides, and alkylating agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal by-products. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-sulfonamide
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-N-[3-methoxybenzyl]-1H-pyrazole-4-sulfonamide

Uniqueness

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets, potentially increasing its efficacy in various applications.

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-1-ethyl-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O4S/c1-5-27-11-16(9-24-27)33(29,30)28(17-12-26(3)25-14(17)2)10-15-6-7-18(19(8-15)31-4)32-13-20(21,22)23/h6-9,11-12H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBAHQZGVLLTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE

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